Coumestan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

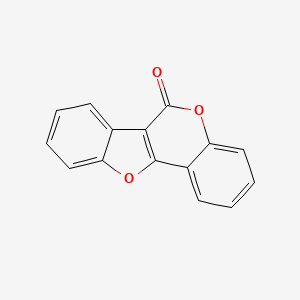

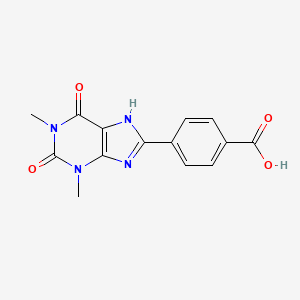

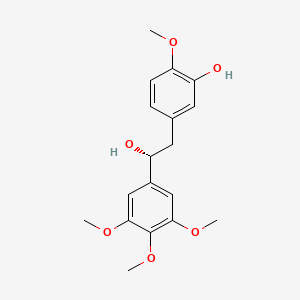

Coumestan is a member of the class of coumestans that is 6H-[1]benzofuro[3,2-c]chromene substituted by an oxo group at position 6. It has a role as a phytoestrogen and a plant metabolite. It is a member of coumestans and a delta-lactone.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Coumestan, a natural tetracycle, has demonstrated significant antioxidant properties. Research indicates that coumestans can effectively quench various radicals and inhibit oxidation processes in DNA. This is attributed to the lactone in the coumarin moiety of this compound, suggesting that a hydroxyl group may not be necessary for its antioxidant function (Xi & Liu, 2014).

Biological and Pharmacological Activities

Coumestans, specifically those naturally occurring in plants, have been found to possess a wide range of pharmacological activities. These include estrogenic, anti-cancer, anti-inflammatory, anti-osteoporotic, organ protective, neuroprotective, anti-diabetic, anti-obesity, antimicrobial, immunosuppressive, antioxidant, and skin-protective activities. This broad spectrum of biological activities underscores the potential of coumestans in therapeutic applications across various human diseases (Tu et al., 2021).

Anti-Arthritic Potential

Research on Glycine tabacina, an edible medicinal herb, has identified several new coumestans that show potential as antiarthritic agents. These compounds demonstrated the ability to inhibit arthritic inflammation and block osteoclastogenesis, indicating their utility in rheumatoid arthritis treatment (Tu et al., 2020).

Anticancer Effects

The anticancer properties of coumestans, particularly their ability to exhibit toxicity to cancer cells, have been a subject of interest. While in vitro studies have shown promising results, further research into their in vivo bioavailability, stability, metabolism, toxicity, and cellular targets is necessary for clinical applications (Nehybová et al., 2014).

Synthesis Techniques

Advancements in the synthesis of this compound derivatives have been made, enabling the production of a variety of this compound analogues. Techniques involving FeCl3-mediated oxidative ring closure and palladium-catalyzed cascade reactions have been developed, facilitating the creation of these compounds for further study and potential pharmaceutical use (Tang et al., 2011; Neog et al., 2016).

Antimicrobial Activity

Coumestans have been identified with antimicrobial activities against various pathogens. This includes the discovery of new this compound glycosides with the ability to inhibit microbial growth, indicating potential use in combating infections (Nchancho et al., 2009).

Veterinary Applications

The application of coumestans in veterinary medicine, particularly in poultry production, has been explored. Studies indicate that coumestans from Eclipta alba can be used as a therapeutic or prophylactic agent against avian coccidiosis, showcasing their potential in sustainable poultry farming (Michels et al., 2011).

Potential in Treating Tuberculosis

Novel this compound derivatives have been identified as inhibitors of Mycobacterium tuberculosis, suggesting their potential in tuberculosis treatment. These compounds showed excellent anti-tuberculosis activity against both susceptible and resistant strains, highlighting their significance in addressing drug-resistant tuberculosis (Zhang et al., 2019).

Electromechanical Properties

Research on the electrode potential of this compound derivatives has been conducted, providing insights into their electromechanical properties. This has applications in understanding their biological functions and potential use in biosensors or bioelectronics (Namazian & Zare, 2005).

Eigenschaften

CAS-Nummer |

479-12-9 |

|---|---|

Molekularformel |

C15H8O3 |

Molekulargewicht |

236.22 g/mol |

IUPAC-Name |

[1]benzofuro[3,2-c]chromen-6-one |

InChI |

InChI=1S/C15H8O3/c16-15-13-9-5-1-3-7-11(9)17-14(13)10-6-2-4-8-12(10)18-15/h1-8H |

InChI-Schlüssel |

JBIZUYWOIKFETJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(O2)C4=CC=CC=C4OC3=O |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C(O2)C4=CC=CC=C4OC3=O |

| 479-12-9 | |

Synonyme |

(1)benzoxolo(3,2-c)chromen-6-one coumestan |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5S,6S)-3-Amino-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-EN-2-one](/img/structure/B1194342.png)

![1-(2-Methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea](/img/structure/B1194343.png)

![10-Piperidin-1-yl-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-8,14-dione](/img/structure/B1194349.png)

![2-[[5-(2-furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B1194353.png)

![2-methoxy-6-[4-[2-(4-morpholinyl)ethylamino]-1H-quinazolin-2-ylidene]-1-cyclohexa-2,4-dienone](/img/structure/B1194354.png)